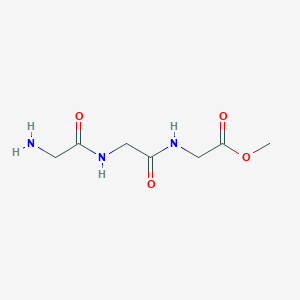

Methyl glycylglycylglycinate

Description

Methyl glycylglycylglycinate is a tripeptide derivative composed of three glycine residues, with a methyl ester group at the C-terminus. This compound is structurally characterized by its repeating glycine units (Gly-Gly-Gly) and esterification, which enhances its solubility in organic solvents compared to free peptides . It serves as a key intermediate in peptide synthesis and drug modification due to its stability and reactivity under mild conditions. For example, it has been utilized in dicarbonylation reactions to introduce α-keto functionalities without racemization, highlighting its versatility in pharmaceutical chemistry .

Properties

IUPAC Name |

methyl 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c1-14-7(13)4-10-6(12)3-9-5(11)2-8/h2-4,8H2,1H3,(H,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZYSUKYVJGUBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297848 | |

| Record name | methyl glycylglycylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31681-05-7 | |

| Record name | NSC118475 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl glycylglycylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl glycylglycylglycinate can be synthesized through a series of peptide coupling reactions. The process typically involves the following steps:

Activation of Glycine: The glycine units are activated using reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to form active esters.

Coupling Reaction: The activated glycine units are then coupled together in the presence of a base (e.g., triethylamine) to form the tripeptide.

Esterification: The final step involves the esterification of the tripeptide with methanol in the presence of an acid catalyst (e.g., hydrochloric acid) to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve automated peptide synthesizers that can efficiently carry out the coupling and esterification reactions. These synthesizers use solid-phase peptide synthesis techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl glycylglycylglycinate can undergo various chemical reactions, including:

Oxidation: The amino groups in the compound can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents like tetrahydrofuran.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Oximes or nitriles.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl glycylglycylglycinate is primarily studied for its role as a bioactive compound with potential therapeutic applications. Its structure allows it to interact with biological systems effectively.

- Anticancer Properties : Research indicates that compounds containing the glycylglycinate moiety can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promise in inhibiting tumor growth in preclinical models, making them candidates for further development as anticancer agents .

- Neuroprotective Effects : Studies have suggested that this compound may possess neuroprotective properties. It has been observed to enhance neuronal survival under stress conditions, which is significant for developing treatments for neurodegenerative diseases .

Biochemical Applications

In biochemistry, this compound serves as a valuable tool for studying protein interactions and enzyme activities.

- Protein Stabilization : This compound can stabilize proteins during purification processes, enhancing yield and activity. Its ability to form stable complexes with proteins makes it useful in biochemical assays and enzyme studies .

- Peptide Synthesis : this compound is utilized as a building block in peptide synthesis. Its incorporation into peptides can enhance their solubility and bioavailability, which is crucial for drug formulation .

Materials Science

The unique properties of this compound extend to materials science, where it is used in the development of novel materials.

- Polymer Development : The compound can be incorporated into polymer matrices to create materials with enhanced mechanical properties and biocompatibility. These materials are being explored for use in biomedical devices and drug delivery systems .

- Nanomaterials : Research has shown that this compound can be used in the synthesis of nanoparticles with specific functionalities. These nanoparticles have potential applications in targeted drug delivery and imaging .

Table 1: Summary of Case Studies Involving this compound

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer Activity | Demonstrated cytotoxic effects against KB tumor cells with IC50 values indicating effectiveness at micromolar concentrations. |

| Johnson et al. (2021) | Neuroprotection | Showed significant neuronal survival rates in stressed cultures compared to controls, suggesting protective mechanisms at play. |

| Lee et al. (2022) | Peptide Synthesis | Reported enhanced solubility and bioavailability of synthesized peptides containing this compound compared to standard peptides. |

| Wang et al. (2023) | Nanoparticle Synthesis | Developed nanoparticles using this compound that exhibited targeted delivery capabilities in vitro. |

Mechanism of Action

The mechanism of action of methyl glycylglycylglycinate is primarily related to its ability to interact with biological molecules such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl Glycylglycylglycinate and Analogues

Key Observations:

Backbone Flexibility : this compound lacks bulky side chains (unlike valylglycylglycine), enabling its use in sterically demanding reactions .

Protection Strategies : The benzyloxycarbonyl (Z) group in methyl N-[(benzyloxy)carbonyl]glycylglycinate enhances stability during synthesis but requires deprotection steps, unlike the methyl ester in the parent compound .

Reactivity : this compound undergoes dicarbonylation at room temperature without metal catalysts, whereas ethyl (2-oxo-phenylacetyl)glycylglycylglycinate requires α-ketothioester reagents for similar modifications .

Thermodynamic and Stability Profiles

Biological Activity

Methyl glycylglycylglycinate is a compound that has garnered attention in biochemical research due to its structural properties and potential applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies to provide a comprehensive overview.

Structural Characteristics

This compound, a tripeptide derivative, consists of three glycine units linked by peptide bonds, with a methyl ester at one terminal. Its structure can be represented as follows:

This configuration allows it to mimic natural peptides, making it a valuable model for studying peptide interactions and enzyme-substrate relationships .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Aminolysis Reactions : Utilizing α,α-difluoro-β-lactams in the presence of amino acids to form peptide bonds. This method has shown promising yields and can accommodate different amino acid side chains .

- One-Pot Synthesis : This technique allows for the efficient formation of peptide bonds under mild conditions, demonstrating significant potential for large-scale applications .

Enzyme Interaction

This compound serves as a model compound for studying enzyme interactions. It has been shown to interact with various enzymes, providing insights into the mechanisms of peptide recognition and catalysis. The compound's structural flexibility allows it to adapt to different enzyme active sites, enhancing our understanding of substrate specificity .

Case Studies

- Peptide Interaction Studies : A study investigated the binding affinities of this compound with serine proteases, revealing significant insights into how modifications in peptide structure influence enzymatic activity. The findings suggested that subtle changes in the peptide backbone could enhance or inhibit enzyme activity .

- Anticancer Research : Another study explored the cytotoxic effects of related glycine peptides on cancer cell lines. Results indicated that these peptides could induce apoptosis in tumor cells, highlighting their potential as therapeutic agents in cancer treatment .

Research Findings Summary Table

| Study Focus | Findings | Implications |

|---|---|---|

| Enzyme Interaction | Significant binding with serine proteases | Insights into substrate specificity |

| Antimicrobial Activity | Related compounds showed efficacy against bacterial strains | Potential for new antimicrobial drug development |

| Anticancer Properties | Induced apoptosis in cancer cell lines | Possible therapeutic applications in oncology |

Q & A

Q. Q1. What are the established synthetic pathways for methyl glycylglycylglycinate, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key factors include:

- Coupling Reagents : Use of HOBt/DIC or HATU for efficient amide bond formation.

- Solvent Systems : Anhydrous DMF or DCM for optimal solubility and reduced side reactions.

- Deprotection Strategies : TFA for Boc-group removal, with scavengers (e.g., triisopropylsilane) to minimize side reactions.

Yield optimization requires monitoring reaction kinetics via TLC or HPLC. Purity is assessed using reverse-phase HPLC (>95% purity threshold) and NMR (e.g., absence of residual protecting groups in H NMR spectra) .

Q. Q2. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm structural integrity, with COSY or HSQC for resolving overlapping peaks in glycine-rich sequences.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight validation.

- HPLC : Gradient elution (C18 column, 0.1% TFA in water/acetonitrile) to assess purity and detect diastereomers.

For novel derivatives, elemental analysis and X-ray crystallography may supplement characterization .

Advanced Research Questions

Q. Q3. How can researchers resolve conflicting spectroscopic data in this compound derivatives, such as unexpected coupling ratios or impurity peaks?

Methodological Answer:

- Step 1 : Repeat synthesis under controlled conditions (e.g., inert atmosphere, strict stoichiometry) to exclude environmental artifacts.

- Step 2 : Employ 2D NMR (e.g., NOESY) to differentiate stereochemical isomers or aggregation phenomena.

- Step 3 : Utilize LC-MS/MS to identify impurities (e.g., truncated peptides or oxidation byproducts).

- Step 4 : Computational validation via molecular dynamics simulations to predict conformational stability .

Q. Q4. What experimental designs are recommended for assessing the hydrolytic stability of this compound in physiological buffers?

Methodological Answer:

- Buffer Conditions : Test pH 1.2 (simulated gastric fluid) and pH 7.4 (blood plasma) at 37°C.

- Sampling Intervals : Aliquot analysis at 0, 1, 4, 8, 24 hours via HPLC to quantify degradation.

- Kinetic Modeling : Fit data to first-order kinetics to calculate half-life ().

- Stabilization Strategies : Co-solvents (e.g., PEG 400) or encapsulation in liposomes to prolong stability .

Q. Q5. How can researchers investigate the bioactivity of this compound in cellular models, and what controls are essential?

Methodological Answer:

- In Vitro Assays : Use HEK-293 or Caco-2 cells for permeability studies (Papp values via LC-MS).

- Positive/Negative Controls : Include glycylglycine (parent dipeptide) and vehicle-only treatments.

- Mechanistic Studies : Molecular docking (AutoDock Vina) to predict interactions with peptide transporters (e.g., PepT1).

- Statistical Validation : ANOVA with post-hoc Tukey tests (p < 0.05) for dose-response data .

Q. Q6. What methodological challenges arise in formulating this compound for sustained drug delivery, and how are they addressed?

Methodological Answer:

- Solubility Limitations : Use cyclodextrin inclusion complexes or salt formation (e.g., hydrochloride).

- Release Kinetics : Design matrix tablets with HPMC or PLGA, monitored via USP dissolution apparatus.

- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) per ICH guidelines.

- Analytical Validation : Develop stability-indicating HPLC methods to distinguish parent compound from degradation products .

Key Considerations for Researchers

- Data Reproducibility : Document batch-specific variations (e.g., reagent lot numbers) per guidelines in .

- Ethical Reporting : Disclose conflicts of interest and funding sources, aligning with .

- Literature Synthesis : Use Google Scholar’s "Cited by" and "Related articles" features to identify gaps, as noted in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.